molecular formula C22H21FN6O2 B3402863 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea CAS No. 1060357-22-3

1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

Cat. No.: B3402863
CAS No.: 1060357-22-3
M. Wt: 420.4 g/mol
InChI Key: BGCRYBAILJMUJV-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a heterocyclic urea derivative featuring a triazolopyridazine core substituted with a 3-fluorophenyl group and a urea-linked 2-ethylphenyl moiety. The triazolopyridazine scaffold is known for its role in modulating kinase activity and other biological targets, while the fluorophenyl and ethylphenyl substituents likely influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-2-15-6-3-4-9-18(15)25-22(30)24-12-13-31-20-11-10-19-26-27-21(29(19)28-20)16-7-5-8-17(23)14-16/h3-11,14H,2,12-13H2,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCRYBAILJMUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea typically involves multi-step organic synthesis:

  • Step 1: Synthesis of intermediates that involve the ethylation of the phenyl ring.

  • Step 2: Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions.

  • Step 3: Introduction of the fluorophenyl group via substitution reactions.

  • Step 4: Coupling of the final intermediates to form the desired urea derivative under controlled conditions.

Industrial Production Methods

While laboratory-scale synthesis provides a framework for creating this compound, industrial production would require optimization of yield and purity through techniques such as continuous flow chemistry, automated reaction monitoring, and the use of catalysts to streamline processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the ethyl group, potentially forming aldehydes or carboxylic acids.

  • Reduction: Reduction reactions may be employed to modify the aromatic rings or reduce any nitro functionalities, if present.

  • Substitution: Nucleophilic substitution can occur particularly at the aromatic positions, allowing for modifications of the fluorophenyl or ethylphenyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: Sodium hydride, Grignard reagents for aryl substitutions.

Major Products Formed

Major products from these reactions include various derivatives with modifications on the aromatic rings and triazolo[4,3-b]pyridazinyl moiety, leading to a wide spectrum of chemical entities with potentially novel properties.

Scientific Research Applications

Chemistry

The compound serves as a precursor or intermediate in the synthesis of more complex molecular architectures, useful in material science and the development of new synthetic methodologies.

Biology

In biological studies, it can be used as a probe to investigate enzyme interactions and the impact of specific molecular modifications on biological activity.

Medicine

Given its unique structure, 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea has potential as a scaffold in drug design, particularly in the development of inhibitors or activators of specific biological pathways.

Industry

The compound can be employed in the formulation of specialty chemicals and advanced materials, such as polymers with specific properties or as a component in high-performance coatings.

Mechanism of Action

The mechanism by which 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea exerts its effects often involves binding to particular molecular targets such as enzymes or receptors. The compound's multi-functional groups allow for diverse interactions with biological macromolecules, influencing pathways critical to cell signaling or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, identified from the evidence, differ in substituent patterns and functional groups. These variations critically affect physicochemical properties and biological activity. Below is a comparative analysis:

Structural Analogues

1-(2-{[3-(2,5-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(3,4,5-trimethoxyphenyl)urea Triazolopyridazine substituent: 2,5-Dimethoxyphenyl. Urea-linked group: 3,4,5-Trimethoxyphenyl.

1-(4-Ethylphenyl)-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea Triazolopyridazine substituent: 3-Methoxyphenyl. Urea-linked group: 4-Ethylphenyl.

Hypothetical Property Comparison

Property Target Compound Compound 1 (Methoxy-rich) Compound 2 (Methoxy/para-Ethyl)
LogP (Lipophilicity) Moderate (~3.5)* Higher (~4.2)* Moderate (~3.2)*
Solubility Low (ortho-ethyl steric effects) Very low (multiple methoxy) Moderate (para-ethyl)
Metabolic Stability High (C-F bond inertness) Low (methoxy oxidation) Moderate (methoxy liability)
Target Binding Strong (fluorine’s electronegativity) Moderate (bulky methoxy) Weak (methoxy vs. fluorine)

*Note: LogP values are estimated based on substituent contributions (e.g., fluorine reduces logP slightly vs. methoxy).

Key Research Findings

Substituent Effects on Activity :

  • Fluorine at the 3-position (target compound) likely enhances binding to hydrophobic pockets in enzymes compared to methoxy groups, as seen in kinase inhibitors like gefitinib .
  • Ortho-ethyl substitution may reduce solubility but improve target selectivity via steric constraints .

Toxicity Considerations: Heterocyclic amines (e.g., triazolopyridazines) generally require careful toxicity profiling. While highlights carcinogenicity in food-derived heterocycles (e.g., IQ compounds), pharmaceutical triazolopyridazines are engineered to minimize such risks through targeted design .

Synthetic Feasibility :

  • The target compound’s synthesis may face challenges in coupling the ortho-ethylphenyl urea moiety, whereas para-substituted analogs (Compound 2) are more straightforward to functionalize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

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